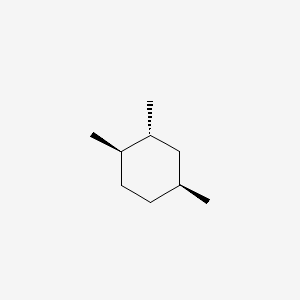

(1R,2R,4S)-1,2,4-trimethylcyclohexane

Description

(1R,2R,4S)-1,2,4-Trimethylcyclohexane (hereafter referred to as 1,2,4-TMCH) is a trisubstituted cyclohexane derivative with three methyl groups at the 1, 2, and 4 positions. Its stereochemistry is defined by the R configuration at C1 and C2 and the S configuration at C2. This compound has a molecular formula of C₉H₁₈, an average molecular mass of 126.243 g/mol, and a monoisotopic mass of 126.140851 g/mol . It is a structural isomer of other trimethylcyclohexanes, such as (1S,2R,4S)-1,2,4-trimethylcyclohexane and (1S,2S,4S)-1,2,4-trimethylcyclohexane, which differ in stereochemical arrangement .

1,2,4-TMCH is notable for its presence in diverse contexts:

- Environmental Chemistry: Detected as a toxic component in leachates from carbon black materials .

- Catalysis: Studied for its dehydrogenation reactivity in hydrogen storage applications .

- Natural Products: Found in volatile organic compounds (VOCs) of African honey, contributing to geographical distinction .

Properties

Molecular Formula |

C9H18 |

|---|---|

Molecular Weight |

126.24 g/mol |

IUPAC Name |

(1R,2R,4S)-1,2,4-trimethylcyclohexane |

InChI |

InChI=1S/C9H18/c1-7-4-5-8(2)9(3)6-7/h7-9H,4-6H2,1-3H3/t7-,8+,9+/m0/s1 |

InChI Key |

VCJPCEVERINRSG-DJLDLDEBSA-N |

Isomeric SMILES |

C[C@H]1CC[C@H]([C@@H](C1)C)C |

Canonical SMILES |

CC1CCC(C(C1)C)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategies

The synthesis of this compound typically involves stereoselective organic synthesis techniques designed to control the relative and absolute configuration of the three methyl groups on the cyclohexane ring. The main approaches include:

Chiral Pool Synthesis: Utilizing naturally occurring chiral precursors that already possess stereochemical information to guide the formation of the target stereoisomer.

Stereoselective Catalysis: Employing chiral catalysts or reagents to induce stereochemical control during key bond-forming steps such as conjugate additions, aldol condensations, or hydrogenations.

Diastereoselective Cyclization: Constructing the cyclohexane ring with substituents in the desired stereochemical arrangement via cyclization reactions that favor certain diastereomers.

Specific Synthetic Routes

One documented synthetic route, although primarily described for the (1S,2S,4S)-1,2,4-trimethylcyclohexane stereoisomer but applicable in principle to other stereoisomers including (1R,2R,4S), involves:

Starting from a chiral terpene such as (R)-carvone, which contains a cyclohexene skeleton with defined stereochemistry.

Performing a 1,4-Michael conjugate addition to introduce a methyl substituent at a defined position.

Conducting a regio- and stereoselective aldol condensation to further functionalize the ring with control over stereochemistry.

Applying Wittig olefination to install the remaining methyl substituent and complete the carbon framework.

Subsequent hydrogenation and purification steps to saturate double bonds and isolate the desired stereoisomer.

This route leverages the inherent stereochemistry of the starting material and carefully chosen reaction conditions to favor the formation of the target stereoisomer.

Industrial Scale Preparation

On an industrial scale, the preparation of this compound may follow similar synthetic principles but with optimization for yield, cost, and scalability. Key aspects include:

Use of high-performance liquid chromatography (HPLC) or other chromatographic techniques to separate stereoisomers due to the close similarity in physical properties.

Employment of enantioselective catalysts to improve stereochemical purity.

Optimization of reaction conditions such as temperature, solvent, and reagent stoichiometry to maximize selectivity and minimize by-products.

Summary Table of Preparation Methods

| Preparation Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Chiral Pool Synthesis | Uses chiral natural products (e.g., (R)-carvone) | High stereochemical control | Availability and cost of chiral precursors |

| Stereoselective Catalysis | Chiral catalysts for bond formation | Potential for high enantioselectivity | Requires catalyst development and cost |

| Diastereoselective Cyclization | Cyclization favoring desired stereochemistry | Efficient ring construction | May produce mixtures needing separation |

| Industrial Scale Synthesis | Scaled-up reactions with purification | Large quantity production | Requires extensive purification and optimization |

Research Discoveries and Analytical Data

Stereochemical Analysis

The stereochemistry of the product is confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy , including NOE (Nuclear Overhauser Effect) experiments to determine spatial proximity of methyl groups.

X-ray crystallography is often employed to unambiguously assign absolute configuration.

Chiral chromatography is used to separate and quantify stereoisomeric mixtures.

Reaction Conditions Impact

Temperature and solvent polarity significantly influence stereoselectivity in aldol and Michael addition steps.

Catalysts such as chiral phosphines or organometallic complexes can enhance stereoselectivity.

Reaction times and reagent concentrations are optimized to favor the formation of the desired stereoisomer and minimize epimerization or side reactions.

Purification Techniques

Fractional distillation is generally insufficient due to close boiling points of stereoisomers.

Chromatographic methods, including preparative HPLC and supercritical fluid chromatography (SFC), are preferred for stereoisomer separation.

Chemical Reactions Analysis

Types of Reactions

(1R,2R,4S)-1,2,4-trimethylcyclohexane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding alcohols, ketones, or carboxylic acids.

Reduction: Reduction reactions can further hydrogenate any unsaturated bonds present in the compound.

Substitution: Halogenation reactions, such as chlorination or bromination, can introduce halogen atoms into the cyclohexane ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an alkaline medium or chromium trioxide (CrO3) in an acidic medium.

Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

Substitution: Chlorine (Cl2) or bromine (Br2) in the presence of light or a radical initiator.

Major Products Formed

Oxidation: Alcohols, ketones, or carboxylic acids.

Reduction: Fully saturated cyclohexane derivatives.

Substitution: Halogenated cyclohexane derivatives.

Scientific Research Applications

(1R,2R,4S)-1,2,4-trimethylcyclohexane has several applications in scientific research:

Chemistry: Used as a model compound to study stereochemistry and reaction mechanisms.

Biology: Investigated for its potential interactions with biological macromolecules.

Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,2R,4S)-1,2,4-trimethylcyclohexane depends on its specific application. In chemical reactions, its reactivity is influenced by the spatial arrangement of the methyl groups, which can affect the accessibility of reactive sites on the cyclohexane ring. In biological systems, the compound’s interactions with molecular targets, such as enzymes or receptors, are determined by its three-dimensional structure.

Comparison with Similar Compounds

Physical and Stereochemical Properties

Trimethylcyclohexane isomers exhibit distinct physical properties due to stereochemical variations. For example:

| Property | (1R,2R,4S)-1,2,4-TMCH | (1S,2S,4S)-1,2,4-TMCH | 1,3,5-Trimethylcyclohexane |

|---|---|---|---|

| Molecular Formula | C₉H₁₈ | C₉H₁₈ | C₉H₁₈ |

| Average Mass (g/mol) | 126.243 | 126.243 | 126.243 |

| Stereochemistry | 1R,2R,4S | 1S,2S,4S | 1,3,5 axial/equatorial |

| Melting/Boiling Points* | Not reported | Not reported | Varies by substituent position |

Key Stereochemical Insights :

- The (1R,2R,4S) configuration is common in lobane diterpenes (e.g., methyl loba-8,10,13(Z),16(E)-tetraen-13-carboxylate), where similar cyclohexane moieties dictate biological activity .

- Isomers like cis,cis,trans-1,2,4-trimethylcyclohexane exhibit distinct NMR profiles due to differing substituent orientations .

Chemical Reactivity: Dehydrogenation Performance

1,2,4-TMCH demonstrates enhanced dehydrogenation activity compared to other cycloalkanes. A study using Pt/CN catalysts revealed the following reactivity order:

1,2,4-TMCH > 1,4-Dimethylcyclohexane (1,4-DMCH) > Methylcyclohexane (MCH) > Cyclohexane (CH) .

| Compound | Relative Dehydrogenation Rate (r) at 180–210°C | Activation Energy (Eₐ, kJ/mol) |

|---|---|---|

| Cyclohexane (CH) | 1.0 (baseline) | 98.2 |

| Methylcyclohexane (MCH) | 1.8 | 85.4 |

| 1,4-DMCH | 2.5 | 76.1 |

| 1,2,4-TMCH | 3.2 | 68.9 |

The increased methyl substituents reduce Eₐ and enhance hydrogen release efficiency, making 1,2,4-TMCH a promising candidate for hydrogen storage systems .

Comparison with Brominated Cyclohexane Derivatives

Brominated analogs, such as rac-(1R,2R,4S)-1,2-dibromo-4-[(1R)-1,2-dibromoethyl]cyclohexane (TBECH), demonstrate how substituent type and stereochemistry influence properties:

| Property | 1,2,4-TMCH | TBECH (Brominated Analog) |

|---|---|---|

| Substituents | Methyl groups | Bromine atoms |

| Hydrophobicity | Moderate | High (due to bromine) |

| Bioaccumulation Potential | Low | High (varies by stereoisomer) |

| Application | Catalysis, VOCs | Flame retardants |

TBECH stereoisomers exhibit varying water solubility and bioaccumulation tendencies, underscoring the impact of substituent electronegativity and size .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.